molecular formula C20H20N2O2S B284479 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B284479
M. Wt: 352.5 g/mol
InChI Key: CZFMWCABUWOVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide, also known as DMPTA, is a synthetic compound that has been extensively studied for its potential use in various scientific applications. DMPTA belongs to a class of compounds known as thiazoles, which are known to exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to exhibit anti-inflammatory activity, antioxidant activity, and neuroprotective activity. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide for lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against a range of cancer cell lines, making it a promising compound for cancer research. However, this compound has some limitations for lab experiments. For example, the synthesis of this compound is relatively complex and requires specialized equipment and expertise. Additionally, this compound is not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide. One area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research is the optimization of this compound for use in cancer therapy. This could involve the development of new formulations of this compound that are more soluble and easier to administer. Finally, there is a need for further research on the mechanism of action of this compound, which could lead to the development of new drugs that are more effective against cancer.

Synthesis Methods

The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide involves the reaction of 3,4-dimethylphenyl isothiocyanate with 2-(4-methylphenoxy)acetic acid in the presence of a base. The resulting product is then treated with acetic anhydride to obtain this compound. The overall yield of this compound synthesis is around 50%.

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide has been studied extensively for its potential use in various scientific applications. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C20H20N2O2S/c1-13-4-8-17(9-5-13)24-11-19(23)22-20-21-18(12-25-20)16-7-6-14(2)15(3)10-16/h4-10,12H,11H2,1-3H3,(H,21,22,23)

InChI Key

CZFMWCABUWOVGT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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